molecular formula C8H8Cl2N2 B14461571 N-(2,4-Dichlorophenyl)-N'-methylmethanimidamide CAS No. 67346-15-0

N-(2,4-Dichlorophenyl)-N'-methylmethanimidamide

Katalognummer: B14461571
CAS-Nummer: 67346-15-0
Molekulargewicht: 203.07 g/mol
InChI-Schlüssel: NLLSDZFMWQHOJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-Dichlorophenyl)-N’-methylmethanimidamide is an organic compound characterized by the presence of a dichlorophenyl group attached to a methanimidamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dichlorophenyl)-N’-methylmethanimidamide typically involves the reaction of 2,4-dichloroaniline with methyl isocyanide under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to a specific temperature to ensure complete reaction and formation of the desired product .

Industrial Production Methods

Industrial production of N-(2,4-Dichlorophenyl)-N’-methylmethanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,4-Dichlorophenyl)-N’-methylmethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxylamine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

N-(2,4-Dichlorophenyl)-N’-methylmethanimidamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-(2,4-Dichlorophenyl)-N’-methylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways. This interaction is facilitated by the presence of the dichlorophenyl group, which enhances its binding affinity to the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-(2,4-Dichlorophenyl)-N’-methylmethanimidamide include:

Uniqueness

N-(2,4-Dichlorophenyl)-N’-methylmethanimidamide is unique due to its specific chemical structure, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

67346-15-0

Molekularformel

C8H8Cl2N2

Molekulargewicht

203.07 g/mol

IUPAC-Name

N-(2,4-dichlorophenyl)-N'-methylmethanimidamide

InChI

InChI=1S/C8H8Cl2N2/c1-11-5-12-8-3-2-6(9)4-7(8)10/h2-5H,1H3,(H,11,12)

InChI-Schlüssel

NLLSDZFMWQHOJU-UHFFFAOYSA-N

Kanonische SMILES

CN=CNC1=C(C=C(C=C1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.